molecular formula C15H18O2 B12659735 2-Benzoylcyclooctanone CAS No. 50733-83-0

2-Benzoylcyclooctanone

Cat. No.: B12659735
CAS No.: 50733-83-0
M. Wt: 230.30 g/mol
InChI Key: MMZLQZZIECUPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoylcyclooctanone is an organic compound with the molecular formula C15H18O2 It is a ketone derivative, characterized by a benzoyl group attached to a cyclooctanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylcyclooctanone typically involves the reaction of cyclooctanone with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Cyclooctanone+Benzoyl ChloridePyridine, RefluxThis compound\text{Cyclooctanone} + \text{Benzoyl Chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{this compound} Cyclooctanone+Benzoyl ChloridePyridine, Reflux​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylcyclooctanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Friedel-Crafts acylation conditions can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

2-Benzoylcyclooctanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzoylcyclooctanone involves its interaction with various molecular targets. The benzoyl group can participate in electrophilic aromatic substitution reactions, while the cyclooctanone ring can undergo nucleophilic addition reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylcyclohexanone: Similar structure but with a six-membered ring.

    2-Benzoylcyclopentanone: Similar structure but with a five-membered ring.

    Benzoylacetone: Contains a benzoyl group attached to an acetone moiety.

Uniqueness

2-Benzoylcyclooctanone is unique due to its eight-membered cyclooctanone ring, which imparts distinct chemical and physical properties compared to its smaller ring analogs

Properties

CAS No.

50733-83-0

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-benzoylcyclooctan-1-one

InChI

InChI=1S/C15H18O2/c16-14-11-7-2-1-6-10-13(14)15(17)12-8-4-3-5-9-12/h3-5,8-9,13H,1-2,6-7,10-11H2

InChI Key

MMZLQZZIECUPHR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)C(CC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.